N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide is a fluorinated benzamide derivative. Fluorinated compounds have garnered significant interest in medicinal chemistry and pharmaceuticals due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide typically involves the condensation reaction of 2,4-difluoroaniline with 3,4-dimethoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The fluorine atoms enhance the binding affinity of the compound to these targets, leading to increased potency and efficacy. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with similar properties but different substitution patterns.
N-(2,4-difluorophenyl)-2,5-difluorobenzamide: A compound with additional fluorine atoms, leading to different chemical and biological properties.
Uniqueness
N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorine groups enhances its stability and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13F2NO3 |
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Molecular Weight |
293.26 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H13F2NO3/c1-20-13-6-3-9(7-14(13)21-2)15(19)18-12-5-4-10(16)8-11(12)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
XIKMHVDNTWJNMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)OC |
Origin of Product |
United States |
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